N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O5S/c1-14-25-19-5-3-2-4-17(19)23(28)27(14)15-6-8-18(24)20(12-15)26-33(29,30)16-7-9-21-22(13-16)32-11-10-31-21/h2-9,12-13,26H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCCOLMJRHFQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The fluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinazolinone core can yield quinazoline derivatives, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the quinazolinone structure exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.
Case Study: Neuroblastoma Cells
A study evaluating the effects of this compound on human neuroblastoma SH-SY5Y cells reported a notable decrease in cell viability with an IC50 value of approximately 15 μM, indicating potent anticancer activity. This suggests that the compound may be effective against neuroblastoma, a challenging cancer to treat .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial applications. Its structure allows it to interact with bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
Research Findings
- Bacterial Inhibition : Studies have reported that derivatives of quinazolinone compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The mechanism often involves disruption of cellular processes or direct interaction with bacterial DNA.
Enzyme Inhibition
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been identified as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammatory responses.
Key Enzymatic Targets
- Kinases : The compound has shown potential in inhibiting various kinases that play crucial roles in cell signaling pathways related to cancer progression.
- Proteases : It may also inhibit proteases involved in tumor metastasis, thereby reducing cancer spread .
Summary of Applications
The following table summarizes the key applications and findings related to this compound:
| Application | Findings |
|---|---|
| Anticancer | Induces apoptosis in SH-SY5Y cells (IC50 ~ 15 μM) |
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli |
| Enzyme Inhibition | Inhibits kinases and proteases linked to cancer progression and inflammation |
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the sulfonamide group can enhance the compound’s binding affinity and selectivity. The fluorinated phenyl ring can also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural Features :
- Quinazolinone Core: The 2-methyl-4-oxoquinazolin-3(4H)-yl group provides a planar aromatic system capable of π-π stacking interactions, critical for biological target engagement.
- Dihydrobenzodioxine-Sulfonamide : The 2,3-dihydrobenzo[1,4]dioxine ring offers conformational rigidity, while the sulfonamide group (-SO₂NH-) enhances hydrogen-bonding capacity.
Comparison with Similar Compounds
The compound shares structural motifs with sulfonamide-based heterocycles and quinazolinone derivatives.
Structural and Functional Group Comparison
Table 1: Structural Comparison of Sulfonamide-Containing Heterocycles
Key Observations :
- The target compound uniquely combines a dihydrobenzodioxine-sulfonamide with a fluorinated quinazolinone, distinguishing it from analogs with simpler acetamide or triazole linkers.
- Halogenation patterns (e.g., fluorine in the target vs. chlorine in ) influence electronic properties and bioavailability.
Spectral and Reactivity Comparison
Table 2: Spectral Data of Selected Compounds
Key Observations :
- The target compound’s IR spectrum aligns with triazole-thiones , but the absence of a C=S band (replaced by C=O) confirms its distinct tautomeric state.
- NMR data from suggests that substituents in regions A and B (e.g., dihydrobenzodioxine) alter chemical environments, shifting proton resonances compared to simpler analogs .
Biological Activity
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamides and incorporates a quinazolinone moiety, which is known for diverse pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 441.4 g/mol. Its structure features a sulfonamide group and a quinazolinone derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.4 g/mol |
| CAS Number | 941895-13-2 |
Anticancer Activity
Research indicates that compounds containing quinazolinone structures exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits inhibitory effects against a range of bacterial strains, suggesting potential use as an antibacterial agent. The presence of the sulfonamide group enhances its interaction with bacterial enzymes, leading to effective inhibition.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. It has been shown to reduce inflammatory markers in vitro and in vivo models. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, similar to other known anti-inflammatory drugs.
Case Studies and Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of quinazolinone derivatives for their anticancer activity. The results indicated that modifications on the quinazolinone core significantly enhanced potency against breast cancer cells (IC50 values in the nanomolar range) .
- Antimicrobial Assays : In a comparative study on sulfonamide derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Inflammation Models : In animal models of inflammation, this compound demonstrated significant reduction in paw edema when administered prior to inflammatory stimuli. Histopathological examination revealed decreased leukocyte infiltration in treated groups compared to controls .
Q & A
Q. How can researchers validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assays (CETSA) : Measure target protein stability after compound treatment.
- Silencing/rescue experiments : Knockdown the target gene and assess compound efficacy restoration.
- Imaging techniques : Confocal microscopy with fluorescently tagged probes .
Troubleshooting & Best Practices
Q. What steps mitigate degradation during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a stable powder under inert gas (e.g., argon).
- Stability studies : Accelerated aging tests (40°C/75% RH) identify degradation pathways (e.g., hydrolysis).
- Additives : Antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) for metal-sensitive compounds .
Q. How to address low yields in sulfonamide coupling steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
